molecular formula C13H13N3 B1482025 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine CAS No. 2098136-94-6

2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1482025
CAS No.: 2098136-94-6
M. Wt: 211.26 g/mol
InChI Key: RGQSUPPMTBEZOC-UHFFFAOYSA-N
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Description

2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H13N3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(5-Ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazole Ring : This can be achieved by cyclization of hydrazine derivatives with 1,3-diketones.
  • Introduction of the Prop-2-yn-1-yl Group : Alkylation with propargyl bromide is used to introduce this group.
  • Coupling with Pyridine : The final step involves coupling the pyrazole derivative with a pyridine ring, often using palladium-catalyzed cross-coupling reactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Candida albicans16.69 - 78.23 µM

These results suggest that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The mechanism by which 2-(5-ethyl-1-(prop-2-yn-1-y)-1H-pyrazol-3-yl)pyridine exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways.
  • Binding Interactions : The prop-2-yn-1-y group enhances binding to active sites on enzymes, while the pyrazole and pyridine rings facilitate interactions with hydrophobic pockets or hydrogen bonding with amino acid residues.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into structure–activity relationships (SAR) and potential therapeutic applications.

Study on Antimicrobial Activity

A study evaluated various derivatives of pyridine and pyrazole, including those similar to 2-(5-ethyl-1-(prop-2-yn-1-y)-1H-pyrazol-3-y)pyridine. The findings revealed:

  • Compounds with halogen substituents exhibited enhanced antimicrobial properties.
  • The presence of ethyl and propynyl groups significantly improved the potency against tested microbial strains.

This study highlights the importance of functional groups in determining biological activity and supports further exploration of this compound's derivatives .

Applications in Medicinal Chemistry

Given its promising biological activities, 2-(5-ethyl-1-(prop-2-y-n1-y)-1H-pyrazol-3-y)pyridine is being explored for:

  • Drug Development : Potential use in developing new antimicrobial agents.
  • Research Applications : Investigating its role as a building block for synthesizing more complex molecules with targeted biological activities .

Properties

IUPAC Name

2-(5-ethyl-1-prop-2-ynylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-3-9-16-11(4-2)10-13(15-16)12-7-5-6-8-14-12/h1,5-8,10H,4,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQSUPPMTBEZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#C)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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